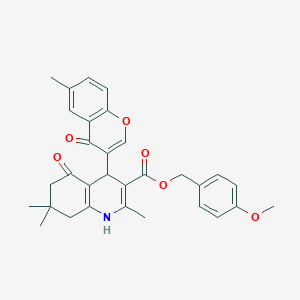![molecular formula C20H16N2O2 B5089475 3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bis-Schiff base compound that is synthesized from the reaction of 2-hydroxy-1,4-benzenedialdehyde and 3,3’-diaminobenzidine.
Applications De Recherche Scientifique
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ has been extensively studied for its potential applications in various fields. It has been reported to possess antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory properties. It has also been used as a ligand in coordination chemistry and as a dye in the textile industry.
Mécanisme D'action
The mechanism of action of ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is not fully understood. However, it is believed to exert its effects through various mechanisms such as scavenging free radicals, inhibiting enzyme activity, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inhibit bacterial and fungal growth, induce cell cycle arrest and apoptosis in cancer cells, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ in lab experiments include its low toxicity, easy availability, and diverse applications. However, its limitations include its poor solubility in water, instability under certain conditions, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for research on ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’. Some of these include investigating its potential as a therapeutic agent for various diseases, exploring its applications in material science, and studying its interactions with other compounds.
Conclusion:
In conclusion, ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ involves the reaction of 2-hydroxy-1,4-benzenedialdehyde and 3,3’-diaminobenzidine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a Schiff base formation mechanism, followed by the formation of a bis-Schiff base compound. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
IUPAC Name |
3-[[4-[(3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-5-1-3-17(11-19)21-13-15-7-9-16(10-8-15)14-22-18-4-2-6-20(24)12-18/h1-14,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCQUMYVNXZYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)
![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5089436.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5089439.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)

![1-[(4-bromophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole](/img/structure/B5089466.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5089497.png)
![5-[(5-iodo-2-furyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089501.png)
